molecular formula C15H12N2O2S2 B2613426 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 789483-49-4

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No.: B2613426
CAS No.: 789483-49-4
M. Wt: 316.39
InChI Key: CBDIQTNMPYCESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a synthetic small molecule featuring a conjugated biaryl system with a central thiazole core, a 3-pyridyl group, and a 4-(methylsulfonyl)phenyl moiety. This specific arrangement of heterocycles and a phenylsulfonyl group makes it a compound of significant interest in medicinal chemistry and drug discovery research. The core structure of this molecule is associated with a wide range of pharmacological activities. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs, and is known for its versatility in interactions with biological targets . Furthermore, the 4-(methylsulfonyl)phenyl group is a recognized pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential application in anti-inflammatory research . The simultaneous presence of the thiazole and pyridine heterocycles indicates potential for targeting kinases and other enzymatic systems. Molecules containing these motifs have been investigated as potential antiproliferative agents, with some derivatives demonstrating low micromolar activity against various cancer cell lines and showing promise in targeting proteins like the epidermal growth factor receptor (EGFR) . This compound is supplied for research purposes such as biochemical screening, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is intended for use by qualified research professionals only. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-21(18,19)13-6-4-11(5-7-13)14-10-20-15(17-14)12-3-2-8-16-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDIQTNMPYCESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326436
Record name 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

789483-49-4
Record name 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Step 1: Bromination of Acetophenone

Acetophenone undergoes bromination using phenyltrimethylammonium tribromide to form a brominated intermediate. This step introduces a reactive site for subsequent heterocyclic formation.

Step 2: Thiazole Formation

The brominated intermediate reacts with thiourea to form 2-aminothiazole. This step establishes the thiazole ring, a critical structural feature of the target compound.

Step 3: Acetylation

The amine group in the thiazole is acetylated using acetic anhydride to protect it during subsequent reactions. This step ensures stability during functionalization steps.

Step 4: Functionalization of the Thiazole Ring

The acetylated thiazole undergoes functionalization at the 5-position. Reagents such as formaldehyde and acetic anhydride under microwave irradiation introduce substituents like methyl groups, enabling further structural diversification.

Step 5: Deprotection and Piperazine Coupling

The acetyl group is removed to regenerate the amine, which then reacts with piperazine derivatives under basic conditions. This step introduces the piperazine moiety, a common functional group in drug design.

Step 6: Hydrolysis

A terminal ester group is hydrolyzed to yield the final compound. This step finalizes the structure by removing protecting groups and activating functional groups for biological activity.

Reaction Conditions and Reagents

Step Reagents Conditions
BrominationPhenyltrimethylammonium tribromideRoom temperature
Thiazole formationThioureaStandard reaction conditions
AcetylationAcetic anhydrideStirring at 60°C
FunctionalizationFormaldehyde, acetic anhydrideMicrowave irradiation at 170°C
Deprotection & CouplingSodium hydride, tetrahydrofuranIce cooling, room temperature stirring
HydrolysisAqueous acid or base (e.g., hydrochloric acid)Standard hydrolysis conditions

Structural and Functional Relationships

The synthesis leverages ipso-substitution reactions to couple the thiazole-pyridine core with functional groups like piperazine. This method ensures regioselectivity and efficiency. Additionally, Buchwald-Hartwig amination is employed in analogous syntheses to introduce aryl groups, highlighting the versatility of coupling strategies in heterocyclic chemistry .

Challenges and Optimization

The synthesis requires careful control of reaction temperatures and reagent ratios to avoid side reactions. For example, microwave irradiation during functionalization ensures rapid and selective formation of the desired product. Similarly, the use of sodium hydride in coupling reactions provides a strong base to facilitate deprotonation and substitution .

Comparative Analysis of Related Compounds

While the exact synthesis of 3-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is detailed above, analogous compounds (e.g., 5-chloro-3-(4-methylsulfonyl)phenyl-pyridine) share similar synthetic strategies but differ in substituents. For instance, chlorination at specific positions enhances COX-2 selectivity, as observed in related studies .

Scientific Research Applications

Cyclooxygenase Inhibition

One of the primary applications of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is its role as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and selective inhibition can lead to therapeutic effects in conditions such as:

  • Arthritis
  • Cancer

Research indicates that derivatives of this compound exhibit significant activity against COX-2 while sparing COX-1, which may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity. For instance:

  • In vitro studies demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in developing new antibiotics .

Antidepressant Activity

Recent studies have evaluated the antidepressant-like effects of compounds related to this compound. In animal models:

  • Behavioral tests indicated that certain derivatives significantly reduced immobility times in forced swim tests (TST) and tail suspension tests (MFST), suggesting efficacy in treating depression .

Case Studies

StudyObjectiveMethodologyFindings
Study on COX InhibitionEvaluate anti-inflammatory propertiesIn vitro assays on COX enzymesSelective inhibition of COX-2 with minimal effect on COX-1
Antimicrobial ActivityTest efficacy against bacterial strainsMIC determination against Pseudomonas aeruginosa and E. coliSignificant inhibitory effects observed
Antidepressant EffectsAssess behavioral changes in rodentsForced swim test and tail suspension testReduced immobility time indicating antidepressant-like effects

Mechanism of Action

The mechanism of action of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Thiazole-pyridine 4-(Methylsulfonyl)phenyl Not specified Not reported
N-[4-(4'-Fluorobiphenyl-4-yl)-thiazol-2-yl]pyridine-2-amine Thiazole-pyridin-2-amine 4'-Fluorobiphenyl Suzuki coupling Antimicrobial, antiproliferative
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-thiazol-2-yl}pyridine-2-amine Thiazole-pyridin-2-amine 4'-(Trifluoromethyl)biphenyl Suzuki coupling Anti-inflammatory
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine 3-(Methylsulfonyl)phenyl, propyl Multi-step alkylation Not reported
Key Observations:

Core Heterocycles : The target compound’s thiazole-pyridine core differs from the pyridin-2-amine derivatives in and the piperidine/piperidone systems in . The thiazole ring is associated with antimicrobial activity, while piperidine derivatives often target neurological pathways .

Substituent Effects: The methylsulfonyl group in the target compound may enhance binding to polar active sites compared to fluorine or trifluoromethyl groups in ’s analogs, which are smaller and less polar . The 3-position pyridine in the target compound (vs.

Hypothesized Bioactivity

While direct data for the target compound is lacking, structural parallels suggest:

  • Antimicrobial Potential: Thiazole derivatives in exhibit antibacterial activity, likely due to thiazole’s interference with bacterial cell wall synthesis. The methylsulfonyl group may modulate solubility or target affinity .
  • Anti-inflammatory Activity : Trifluoromethyl-substituted analogs in show anti-inflammatory effects, possibly via COX-2 inhibition. The target’s methylsulfonyl group could enhance this via stronger electron withdrawal .
  • CNS Applications : Piperidine derivatives in may target neurological receptors (e.g., sigma-1), but the target’s thiazole-pyridine core likely shifts therapeutic focus .

Physicochemical Properties and Drug-Likeness

  • Bioavailability : Thiazole-pyridine systems may exhibit moderate membrane permeability, whereas piperidine derivatives () could have higher CNS penetration due to increased lipophilicity .

Biological Activity

The compound 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a thiazole-derived pyridine that has garnered attention due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, anticonvulsant effects, and other pharmacological activities, while presenting relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 264.31 g/mol

The presence of the methylsulfonyl group and thiazole moiety is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), colorectal cancer (HT-29), and others.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
1MDA-MB-231<10Induction of apoptosis
2HT-29<20Inhibition of cell proliferation
3Jurkat<15Bcl-2 inhibition

Note: Values are indicative based on various studies.

Anticonvulsant Activity

The compound also exhibits anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated compounds that demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influenced efficacy.

Case Study: Anticonvulsant Activity Assessment

In a study evaluating the anticonvulsant effects of various thiazole derivatives, one compound demonstrated a protective effect against seizures induced by pentylenetetrazol (PTZ), with a median effective dose (ED50_{50}) significantly lower than standard anticonvulsants.

Other Pharmacological Activities

Beyond anticancer and anticonvulsant effects, thiazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Compounds have been tested against various bacterial strains, showing effective inhibition.
  • Anti-inflammatory Properties : Some derivatives exhibited anti-inflammatory effects in models of acute inflammation.

Molecular Modeling Studies

Molecular dynamics simulations have been employed to understand the interaction of these compounds with target proteins. For instance, interactions with Bcl-2 protein were characterized by hydrophobic contacts and hydrogen bonding, suggesting a mechanism for their cytotoxic effects against cancer cells.

Table 2: Molecular Interaction Studies

CompoundTarget ProteinInteraction TypeBinding Affinity (kcal/mol)
1Bcl-2Hydrophobic contacts-8.5
2EGFRHydrogen bonding-7.0

Q & A

Basic: What are the common synthetic routes for 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Suzuki-Miyaura coupling : To introduce the 4-(methylsulfonyl)phenyl group to the thiazole ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
  • Pyridine functionalization : Pyridine derivatives may be coupled to the thiazole core using cross-coupling reactions.
    Optimization strategies :
  • Use high-purity reagents and controlled temperatures (e.g., 60–80°C for coupling reactions).
  • Catalytic systems like PdCl₂(dppf) with ligand additives improve yield .
  • Purification via column chromatography or recrystallization enhances purity (>95% by HPLC) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., pyridine C-H coupling patterns at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.45) .
  • X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Advanced: How do structural modifications at the pyridine or thiazole rings influence the compound's biological activity, particularly in COX-2 inhibition?

Methodological Answer:

  • Pyridine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine C-3 position enhances COX-2 selectivity by stabilizing π-π interactions in the enzyme's hydrophobic pocket .
  • Thiazole substitutions : Bulky substituents (e.g., morpholine at C-3 of the thiazole) improve binding affinity (IC₅₀ = 0.07 µM for COX-2 vs. 217.1 selectivity index) .
  • Methylsulfonyl group : The para-methylsulfonylphenyl moiety is critical for hydrogen bonding with COX-2 Arg513 .

Advanced: What strategies can resolve contradictions in bioactivity data across different in vitro assays for this compound?

Methodological Answer:

  • Assay standardization : Use identical enzyme sources (e.g., recombinant human COX-2) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Validate results with fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
  • Control compounds : Include reference inhibitors (e.g., celecoxib) to calibrate assay sensitivity .
  • Data normalization : Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and cell viability in cellular assays .

Advanced: How can computational chemistry predict the binding affinity of this compound to target proteins like COX-2?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions. Key parameters:
    • Grid box centered on COX-2's active site (coordinates: x=22.5, y=17.8, z=19.2).
    • Scoring functions (e.g., MM/GBSA) estimate binding free energy .
  • MD Simulations : GROMACS or AMBER simulate dynamic binding (20–50 ns trajectories) to assess stability of the methylsulfonyl-phenyl interaction .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed to determine its X-ray structure?

Methodological Answer:

  • Challenges : Low solubility in common solvents (e.g., DMSO, ethanol) and polymorphism .
  • Strategies :
    • Solvent screening : Use mixed solvents (e.g., acetonitrile:water 70:30) for vapor diffusion.
    • Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize crystal packing .
    • Temperature gradients : Slow cooling from 50°C to 4°C promotes nucleation .
  • Data collection : Synchrotron radiation (λ = 0.9 Å) resolves high-resolution structures (R-factor <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.